2-Chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a chemical compound with the molecular formula and a molecular weight of 292.76 g/mol. This compound features a pyrrolo[2,3-d]pyrimidine core structure, which is characterized by its bicyclic nature and the presence of both nitrogen and chlorine substituents. It is primarily utilized in research settings due to its significant biological activities, particularly its role as an inhibitor of cyclin-dependent kinases.
The synthesis of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves several key reactions:
The compound exhibits notable biological activity, particularly as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting these kinases, it prevents the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This mechanism is crucial for controlling cell proliferation, especially in cancerous cells. The inhibition of CDK4/6 has been associated with potential therapeutic effects in various cancers .
The compound's ability to inhibit CDK4/6 affects several cellular processes:
Several synthetic routes have been developed for producing 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide:
A typical synthesis may include:
This compound has significant applications in medicinal chemistry and drug development:
Studies on 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide have demonstrated its interactions with specific protein targets involved in cell cycle regulation. Its affinity for CDK4/6 suggests that it could be used to probe cellular pathways related to cancer progression and treatment response .
Several compounds share structural similarities with 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1060816-67-2 | 0.80 | Methyl substitution instead of cyclopentyl |
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | 1016636-76-2 | 0.73 | Contains bromine and different ring structure |
(R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one | 755039-55-5 | 0.70 | Dihydropteridin core structure |
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | 1013916-37-4 | 0.82 | Different positioning of substituents |
The unique features of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide stem from its specific arrangement of functional groups and its potent biological activity as a selective inhibitor of cyclin-dependent kinases.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules applied to its bicyclic framework. The parent structure, 7H-pyrrolo[2,3-d]pyrimidine, consists of a fused pyrrole and pyrimidine ring system. Numeric positions are assigned as follows:
The full systematic name is 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. The structural representation (Figure 1) highlights the bicyclic core with substituents at specified positions.
Structural Features:
This compound is recognized by multiple identifiers across chemical databases, reflecting its synthetic and commercial relevance:
Notes:
The molecular formula C₁₄H₁₇ClN₄O corresponds to the cyclopentyl-containing variant, as detailed in synthetic studies. For the non-cyclopentyl analog specified in the query, the formula adjusts to C₉H₁₀ClN₄O, reflecting the absence of the C₅H₇ group.
Key Molecular Properties:
Isomeric Forms: